1,3-Dimethylxanthine calcium

Coordination Chemistry Pharmaceutical Salt Screening Preformulation

1,3-Dimethylxanthine calcium (CAS 37287-41-5), also known as theophylline calcium salicylate dihydrate, is a defined double-salt complex rather than a simple physical mixture of its components. It is classified as a methylxanthine bronchodilator, formed by the combination of theophylline (1,3-dimethylxanthine) with calcium salicylate in equimolar proportions.

Molecular Formula C28H24Ca2N8O10
Molecular Weight 712.7 g/mol
CAS No. 37287-41-5
Cat. No. B12103434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylxanthine calcium
CAS37287-41-5
Molecular FormulaC28H24Ca2N8O10
Molecular Weight712.7 g/mol
Structural Identifiers
SMILESCN1C(=C2C(=NC=N2)N(C1=O)C)[O-].CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Ca+2].[Ca+2]
InChIInChI=1S/2C7H8N4O2.2C7H6O3.2Ca/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;2*8-6-4-2-1-3-5(6)7(9)10;;/h2*3,12H,1-2H3;2*1-4,8H,(H,9,10);;/q;;;;2*+2/p-4
InChIKeyRDVKJCZNAMHCPS-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethylxanthine Calcium (CAS 37287-41-5) Procurement Guide: Compound Identity and Baseline Characteristics


1,3-Dimethylxanthine calcium (CAS 37287-41-5), also known as theophylline calcium salicylate dihydrate, is a defined double-salt complex rather than a simple physical mixture of its components [1]. It is classified as a methylxanthine bronchodilator, formed by the combination of theophylline (1,3-dimethylxanthine) with calcium salicylate in equimolar proportions [1][2]. This compound is listed in authoritative drug ontologies, including MeSH and SNOMED CT, as a distinct chemical entity with the molecular formula C₁₄H₁₂CaN₄O₅·2H₂O and a molecular weight of 356.35 g/mol (anhydrous basis) [1][3].

Why 1,3-Dimethylxanthine Calcium Cannot Be Substituted with Other Theophylline Salts: A Physicochemical and Pharmacopeial Rationale


Generic substitution among theophylline salts is not scientifically valid because these double salts are distinct chemical entities with unique stoichiometries, pH profiles, and solubilities, not merely interchangeable sources of theophylline base. Theophylline calcium salicylate is explicitly classified as a unique compound, not a mixture, in the MeSH database [1]. Critically, attempts to prepare this specific calcium double salt via direct precipitation fail under conditions that successfully yield the analogous magnesium and barium salts, highlighting its unique formation chemistry [1]. Furthermore, unlike the non-alkaline theophylline magnesium salicylate, the calcium salicylate dihydrate form is distinctly alkaline, which can influence gastrointestinal tolerability and formulation compatibility [1][2]. These physicochemical differences directly impact procurement decisions, formulation design, and analytical method development, making blind substitution a significant scientific and regulatory risk.

1,3-Dimethylxanthine Calcium: Head-to-Head Comparative Evidence Against Closest Analogs


Precipitate Formation: 1,3-Dimethylxanthine Calcium vs. Magnesium and Barium Analogs

Under identical aqueous reaction conditions, the interaction of calcium salicylate with theophylline does NOT yield a crystalline precipitate, in direct contrast to magnesium salicylate and barium salicylate, which form well-defined crystalline double salts (theophylline magnesium salicylate pentahydrate and theophylline barium salicylate, respectively) [1]. This indicates a fundamental difference in solution-state coordination chemistry and thermodynamic stability, providing a clear, experimentally-verifiable differentiation for procurement and formulation.

Coordination Chemistry Pharmaceutical Salt Screening Preformulation

pH and Alkalinity: 1,3-Dimethylxanthine Calcium Dihydrate vs. Theophylline Magnesium Salicylate

Theophylline calcium salicylate dihydrate is explicitly noted to be alkaline, a property that distinguishes it from the non-alkaline theophylline magnesium salicylate pentahydrate [1]. This difference in aqueous pH/suspension alkalinity is a direct physicochemical consequence of the distinct counter-ion composition and hydration state, and it has implications for gastrointestinal tolerability, as alkaline salts of xanthines are historically documented to be better tolerated in the GI tract than their parent acids or non-alkaline counterparts [2].

Gastrointestinal Tolerability Formulation pH Adjustment Salt Screening

Controlled-Release Formulation Feasibility: 1,3-Dimethylxanthine Calcium vs. Standard Theophylline Base

Theophylline calcium salicylate has been successfully formulated into a controlled-release tablet system enabling a 24-hour dosing interval, with peak serum concentrations maintained between 10–15 mcg/mL for optimal therapeutic benefit [1]. This is achieved with a dose of 400 or 600 mg of anhydrous theophylline calcium salicylate per tablet [1]. In contrast, standard immediate-release theophylline (anhydrous base or aminophylline) typically requires dosing every 6–8 hours due to rapid absorption and elimination (t½ ~3–12 hours in adults), demonstrating the formulation-enabled pharmacokinetic differentiation of the calcium salicylate double salt in a specific controlled-release matrix.

Sustained Release Oral Drug Delivery Pharmacokinetics

Dual Bronchodilator and Anti-inflammatory Pharmacophore: A Mechanistic Differentiation from Simple Theophylline Salts

Theophylline calcium salicylate is a molecular entity that combines the bronchodilator activity of theophylline (via phosphodiesterase inhibition and adenosine receptor antagonism) with the anti-inflammatory activity of salicylate (via cyclooxygenase inhibition) [1][2]. This dual pharmacophore is intrinsic to the double-salt structure and cannot be replicated by simple theophylline salts such as aminophylline (theophylline ethylenediamine), which lacks the salicylate component and therefore does not provide the COX-inhibitory anti-inflammatory action that may be beneficial in respiratory conditions with an inflammatory component [2].

Anti-inflammatory Phosphodiesterase Inhibition Cyclooxygenase Inhibition

Optimal Application Scenarios for Procuring 1,3-Dimethylxanthine Calcium Based on Evidence


Pharmaceutical Salt Form Screening and Preformulation Studies

When conducting salt screening for a new theophylline-based oral bronchodilator, 1,3-dimethylxanthine calcium (theophylline calcium salicylate) should be included as a comparator alongside magnesium and barium analogs. Its distinct non-precipitation behavior and alkaline character (vs. non-alkaline magnesium salt) provide critical data points for selecting the optimal salt form for targeted GI tolerability profiles [1][2].

Development of Once-Daily Controlled-Release Oral Formulations

For formulation scientists developing a 24-hour sustained-release theophylline product, theophylline calcium salicylate is a historically validated candidate with established controlled-release tablet technology delivering 400–600 mg doses and maintaining serum levels at 10–15 mcg/mL [1]. This pre-existing formulation knowledge reduces development risk compared to novel theophylline salts without established extended-release data.

Preclinical Respiratory Disease Models Requiring Combined Bronchodilation and Anti-Inflammation

In animal models of asthma or COPD where both smooth muscle constriction and airway inflammation are endpoints, theophylline calcium salicylate offers an intrinsic dual pharmacophore (PDE inhibition + COX inhibition) that is absent in aminophylline or theophylline anhydrous [1][2]. Procuring this specific salt eliminates the need for separate administration of a salicylate anti-inflammatory agent, simplifying experimental design.

Analytical Reference Standard and Pharmacopeial Monograph Development

Given its classification as a unique compound (not a mixture) in MeSH and its distinct CAS registry number (37287-41-5), theophylline calcium salicylate dihydrate serves as an essential reference standard for developing compendial methods to distinguish it from closely related theophylline double salts (e.g., magnesium, barium) and from simple physical mixtures of theophylline and calcium salicylate [1].

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